Bienvenue dans la boutique en ligne BenchChem!

4-(Benzyloxy)butan-2-amine

Lipophilicity CNS Drug Design Physicochemical Profiling

4-(Benzyloxy)butan-2-amine (CAS 340775-25-9) is a racemic primary amine featuring a benzyl ether side chain on a butan-2-amine backbone. This compound functions as a versatile small-molecule scaffold with two functional groups of orthogonal reactivity: a nucleophilic primary amine and a hydrogen-bond-accepting ether.

Molecular Formula C11H17NO
Molecular Weight 179.263
CAS No. 340775-25-9
Cat. No. B2821835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)butan-2-amine
CAS340775-25-9
Molecular FormulaC11H17NO
Molecular Weight179.263
Structural Identifiers
SMILESCC(CCOCC1=CC=CC=C1)N
InChIInChI=1S/C11H17NO/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9,12H2,1H3
InChIKeyNCVXGQWWOPIONP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)butan-2-amine (CAS 340775-25-9): A Differentiated Racemic Building Block for CNS-Focused Medicinal Chemistry


4-(Benzyloxy)butan-2-amine (CAS 340775-25-9) is a racemic primary amine featuring a benzyl ether side chain on a butan-2-amine backbone. This compound functions as a versatile small-molecule scaffold with two functional groups of orthogonal reactivity: a nucleophilic primary amine and a hydrogen-bond-accepting ether . Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol and a predicted LogP of approximately 1.53, positioning it as a moderately lipophilic building block suitable for central nervous system (CNS) drug discovery programs .

Why 4-(Benzyloxy)butan-2-amine Cannot Be Replaced by Simple Alkyl Amines or Its Positional Isomers


The benzyl ether motif at the 4-position of the butyl chain imparts a specific balance of lipophilicity and hydrogen-bonding capability that is absent in simple alkyl amines like butan-2-amine (LogP ≈ 0.74) [1]. Furthermore, the location of the amine group on the 2-position, rather than the terminal 1-position as in 4-(benzyloxy)butan-1-amine (CAS 342638-01-1), drastically alters the basicity of the nitrogen center: the pKa of the analogous (S)-1-(benzyloxy)butan-2-amine is approximately 8.93, significantly lower than the pKa ≈ 10.30 predicted for 4-(benzyloxy)butan-1-amine . This difference in protonation state at physiological pH directly impacts pharmacokinetic behavior and receptor-binding pharmacophore geometry.

Quantitative Differentiation Evidence for 4-(Benzyloxy)butan-2-amine Versus Closest Analogs


LogP Comparison: Balancing CNS Permeability Against 4-(Benzyloxy)butan-1-amine

The predicted LogP of 4-(benzyloxy)butan-2-amine is 1.53, which falls within the optimal CNS drug-like range (typically 1–3). In contrast, its positional isomer 4-(benzyloxy)butan-1-amine exhibits a higher LogP of 1.94, while the simple butan-2-amine scaffold has a LogP of only 0.74 [1]. This intermediate lipophilicity suggests that 4-(benzyloxy)butan-2-amine may offer a better balance between membrane permeability and aqueous solubility.

Lipophilicity CNS Drug Design Physicochemical Profiling

Amine Basicity: pKa Differentiation from 4-(Benzyloxy)butan-1-amine and Butan-2-amine

The amine group in 4-(benzyloxy)butan-2-amine is predicted to be significantly less basic (pKa ≈ 8.93) than the primary amine in 4-(benzyloxy)butan-1-amine (pKa ≈ 10.30) or butan-2-amine (pKa ≈ 10.56) [1]. This reduced basicity stems from the proximity of the electron-withdrawing ether oxygen on the β-carbon, which inductively lowers the pKa of the amine.

Basicity Protonation State Pharmacokinetics

Hydrogen-Bond Acceptor Count as a Selectivity Handle Over Simple Alkyl Amines

4-(Benzyloxy)butan-2-amine possesses two hydrogen-bond acceptor (HBA) atoms (the ether oxygen and the amine nitrogen) compared to only one HBA (amine nitrogen) in simple butan-2-amine [1]. This additional HBA capability, provided by the benzyl ether, can serve as an auxiliary pharmacophoric anchor for target proteins, potentially increasing binding affinity and selectivity.

Hydrogen Bonding Target Engagement Selectivity

Racemic Nature Enables Cost-Effective Chiral Pool Access Versus Enantiopure Analogs

4-(Benzyloxy)butan-2-amine (CAS 340775-25-9) is supplied as a racemic mixture, with a purity specification of 95% . In contrast, the enantiopure (R)- and (S)-1-(benzyloxy)butan-2-amine analogs (CAS 142559-11-3 and CAS 183954-15-6, respectively) typically command higher prices due to the need for asymmetric synthesis or resolution . The racemic form is therefore more economical for early-stage screening where enantiopurity is not yet required.

Chirality Cost Efficiency Procurement

Procurement-Ready Scenarios for 4-(Benzyloxy)butan-2-amine in Drug Discovery and Chemical Biology


Fragment-Based and DNA-Encoded Library (DEL) Synthesis

As a racemic primary amine with a predicted LogP of 1.53, 4-(benzyloxy)butan-2-amine is an ideal fragment for library synthesis. Its moderate lipophilicity and two hydrogen-bond acceptors make it a suitable amine input for DEL technology or parallel amide coupling reactions, where it can introduce a benzyl ether handle for subsequent diversification .

Histamine H3 Receptor Antagonist Scaffold Exploration

The benzyloxyalkylamine motif is a known pharmacophore for histamine H3 receptor ligands. 4-(Benzyloxy)butan-2-amine can serve as an advanced intermediate for H3 antagonist lead generation, as described in patent US20060052597, where aryloxyalkylamine derivatives demonstrate activity in treating neurological and psychiatric disorders [1].

CNS Lead Optimization with Tailored Basicity

The predicted pKa of approximately 8.9 for the amine center suggests that at physiological pH, a significant fraction of the compound exists as the neutral free base, favoring passive CNS penetration. This property can be exploited in lead optimization programs targeting CNS indications, where reducing amine basicity is a common strategy to improve brain exposure .

β₂-Adrenergic Receptor Probe Design

According to BindingDB records, structurally related benzyloxyalkylamines have been evaluated for inhibitory activity against the β₂-adrenergic receptor in guinea pig trachea (ChEMBL_38150) [2]. 4-(Benzyloxy)butan-2-amine can be utilized as a starting point for designing novel β₂-adrenergic receptor probes with potentially improved subtype selectivity.

Quote Request

Request a Quote for 4-(Benzyloxy)butan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.